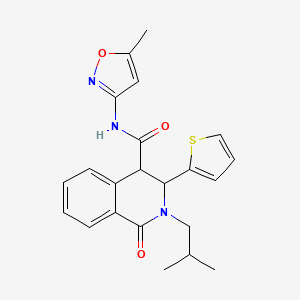![molecular formula C30H23N5 B10796530 1-[(1-benzylbenzimidazol-2-yl)diazenyl]-N-phenylnaphthalen-2-amine](/img/structure/B10796530.png)
1-[(1-benzylbenzimidazol-2-yl)diazenyl]-N-phenylnaphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-benzylbenzimidazol-2-yl)diazenyl]-N-phenylnaphthalen-2-amine is a complex organic compound that features a benzimidazole moiety linked to a naphthalene structure through a diazenyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-benzylbenzimidazol-2-yl)diazenyl]-N-phenylnaphthalen-2-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Diazenyl Bridge Formation: The diazenyl bridge is introduced by reacting the benzimidazole derivative with a suitable diazonium salt under controlled conditions.
Coupling with Naphthalene: The final step involves coupling the diazenyl-benzimidazole intermediate with a naphthalene derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(1-benzylbenzimidazol-2-yl)diazenyl]-N-phenylnaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Scientific Research Applications
1-[(1-benzylbenzimidazol-2-yl)diazenyl]-N-phenylnaphthalen-2-amine has several scientific research applications:
Medicinal Chemistry: Potential use as an anticancer, antimicrobial, or antiviral agent due to the bioactivity of benzimidazole derivatives.
Materials Science: Utilized in the development of organic semiconductors and dyes.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[(1-benzylbenzimidazol-2-yl)diazenyl]-N-phenylnaphthalen-2-amine involves its interaction with biological targets such as enzymes and receptors. The benzimidazole moiety is known to inhibit various enzymes by binding to their active sites, thereby disrupting their normal function . The diazenyl bridge may also play a role in the compound’s bioactivity by facilitating electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 5,6-dimethylbenzimidazole.
Naphthalene Derivatives: Compounds such as 1-naphthylamine and 2-naphthol.
Uniqueness
1-[(1-benzylbenzimidazol-2-yl)diazenyl]-N-phenylnaphthalen-2-amine is unique due to its combined structural features of benzimidazole and naphthalene, linked by a diazenyl bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C30H23N5 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
1-[(1-benzylbenzimidazol-2-yl)diazenyl]-N-phenylnaphthalen-2-amine |
InChI |
InChI=1S/C30H23N5/c1-3-11-22(12-4-1)21-35-28-18-10-9-17-26(28)32-30(35)34-33-29-25-16-8-7-13-23(25)19-20-27(29)31-24-14-5-2-6-15-24/h1-20,31H,21H2 |
InChI Key |
DAEPSCKFIWDJAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N=NC4=C(C=CC5=CC=CC=C54)NC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-chloro-4,5-diethoxyphenyl)ethyl]benzamide](/img/structure/B10796451.png)
![1-(2-phenylethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine](/img/structure/B10796462.png)



![N-{4-[(4-ethylpiperazin-1-yl)methyl]phenyl}-1H-pyrrolo[3,2-h]quinoline-2-carboxamide](/img/structure/B10796503.png)
![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-ol](/img/structure/B10796508.png)
![N'-(8-chloro-5H-pyrimido[5,4-b]indol-4-yl)-N,N-diethylethane-1,2-diamine](/img/structure/B10796509.png)

![2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B10796523.png)
![2-[2-[4-(Dimethylamino)phenyl]ethenyl]-1,3-benzoxazin-4-one](/img/structure/B10796537.png)

![2-Imino-3-(2-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B10796547.png)

